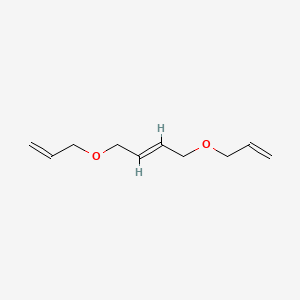

1,4-Diallyloxy-2-butene

Description

Structure

3D Structure

Properties

CAS No. |

19398-43-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1,4-bis(prop-2-enoxy)but-2-ene |

InChI |

InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2 |

InChI Key |

UUGUJQRPIYOYMY-UHFFFAOYSA-N |

SMILES |

C=CCOCC=CCOCC=C |

Canonical SMILES |

C=CCOCC=CCOCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diallyloxy 2 Butene and Its Analogues

Etherification Strategies from 2-Butene-1,4-diol (B106632) Precursors

The most direct and widely employed route to 1,4-diallyloxy-2-butene involves the etherification of 2-butene-1,4-diol. This approach leverages the well-established Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this case, the dialkoxide of 2-butene-1,4-diol serves as the nucleophile, and an allyl halide acts as the electrophile.

Direct Alkylation Approaches for Diallyl Ether Formation

Direct alkylation follows the classical Williamson ether synthesis pathway. jk-sci.com The reaction is typically performed by first deprotonating the two hydroxyl groups of 2-butene-1,4-diol with a strong base to form a more potent nucleophile, the corresponding dialkoxide. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an allyl halide, such as allyl bromide or allyl chloride. masterorganicchemistry.comyoutube.com

The choice of base and solvent is critical for the success of the reaction. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the diol, producing sodium alkoxides and hydrogen gas. youtube.com The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation but does not interfere with the nucleophile.

The general reaction scheme is as follows: HO-CH₂-CH=CH-CH₂-OH + 2 Base → ⁻O-CH₂-CH=CH-CH₂-O⁻ + 2 Base-H⁺ ⁻O-CH₂-CH=CH-CH₂-O⁻ + 2 CH₂=CH-CH₂-X → CH₂=CH-CH₂-O-CH₂-CH=CH-CH₂-O-CH₂-CH=CH₂ + 2 X⁻ (where X = Cl, Br, I)

| Parameter | Condition | Purpose/Comment |

| Precursor | 2-Butene-1,4-diol | Provides the C4 backbone. |

| Alkylating Agent | Allyl bromide, Allyl chloride | Provides the allyl groups. Bromide is more reactive. |

| Base | Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) | Deprotonates the diol to form the dialkoxide. |

| Solvent | DMF, THF, DMSO | Aprotic polar solvents are preferred to facilitate the SN2 reaction. jk-sci.com |

| Temperature | Varies, often slightly elevated | To increase reaction rate without promoting side reactions. |

This direct approach, while straightforward, may require stringent anhydrous conditions, particularly when using highly reactive bases like NaH.

Catalytic Enhancements in Etherification Pathways

To overcome the challenges of heterogeneous reaction mixtures (e.g., an aqueous solution of the alkoxide and an organic phase of the allyl halide) and to improve reaction rates and yields, catalytic methods are employed. Phase-transfer catalysis (PTC) is a particularly effective technique for this type of etherification. iagi.or.iddalalinstitute.com

PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), to transport the alkoxide anion from the aqueous or solid phase into the organic phase where the allyl halide is dissolved. phasetransfercatalysis.comcrdeepjournal.org This facilitates the reaction by bringing the reactants together in a single phase. dalalinstitute.com

The advantages of using PTC include:

Milder reaction conditions.

The use of less expensive and hazardous bases like concentrated NaOH.

Elimination of the need for anhydrous solvents. iagi.or.id

Increased reaction rates and yields. dalalinstitute.com

A typical PTC system for this synthesis would involve stirring a mixture of 2-butene-1,4-diol, an excess of concentrated aqueous sodium hydroxide, the allyl halide, and a catalytic amount of a phase-transfer agent.

| Catalyst Type | Example Catalyst | Role in Reaction | Typical Conditions |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transports the dialkoxide from the aqueous/solid phase to the organic phase. phasetransfercatalysis.com | Two-phase system (e.g., Toluene/Water), NaOH, 70°C. phasetransfercatalysis.com |

| Copper-Based Catalysts | Copper(I) iodide (CuI) | More common for aryl ether synthesis (Ullmann condensation) but can be adapted for certain alkylations. organic-chemistry.orgjsynthchem.comjsynthchem.com | Often requires a ligand and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent. |

De Novo Synthesis Pathways for this compound

De novo synthesis, in this context, refers to the construction of the this compound molecule from precursors other than 2-butene-1,4-diol. Such pathways could offer alternative routes that avoid the diol intermediate. While specific literature for the de novo synthesis of this compound is not prevalent, plausible routes can be proposed based on established organic transformations.

One potential strategy could involve the catalytic coupling of smaller molecules. For instance, a reaction could be envisioned starting from a protected form of a C4 synthon that is later elaborated. Another theoretical approach could involve the manipulation of 1,4-dienes. For example, a metal-mediated allylic alkylation of unactivated allylic alcohols with internal alkynes can produce stereodefined 1,4-dienes, suggesting that complex C-C and C-O bond formations can be achieved in a controlled manner. nih.gov

Stereoselective Synthesis of cis- and trans-1,4-Diallyloxy-2-butene

The stereochemistry of the central double bond in this compound is determined by the geometry of the starting material, 2-butene-1,4-diol. The Williamson ether synthesis is an SN2 reaction at the allylic carbon of the allyl halide, and it does not affect the stereochemistry of the double bond within the diol backbone. Therefore, a stereoselective synthesis of the target molecule relies on the availability of pure cis- or trans-isomers of the diol precursor.

Synthesis of cis-1,4-Diallyloxy-2-butene : This is achieved by performing the diallylation reaction described in section 2.1 on cis-2-butene-1,4-diol. The cis isomer of the diol can be synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916) using specific catalysts, such as a Lindlar catalyst (palladium poisoned with lead) or other modified palladium catalysts. google.com

Synthesis of trans-1,4-Diallyloxy-2-butene : This isomer is prepared from trans-2-butene-1,4-diol. The synthesis of the trans-diol can be more challenging. Isomerization of the more common cis-diol can be one route, or specific reduction methods of 2-butyne-1,4-diol that favor the trans product may be employed.

The separation of cis and trans isomers of 2-butene-1,4-diol can be accomplished using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which allows for the isolation of each stereoisomer for subsequent reactions. nih.gov

| Isomer | Precursor | Key Synthetic Step for Precursor | Resulting Product |

| cis | cis-2-Butene-1,4-diol | Selective hydrogenation of 2-butyne-1,4-diol using a poisoned Pd catalyst. google.com | cis-1,4-Diallyloxy-2-butene |

| trans | trans-2-Butene-1,4-diol | Isomerization of the cis-diol or specific reduction methods. | trans-1,4-Diallyloxy-2-butene |

Purification and Isolation Methodologies for High-Purity Research Samples

Obtaining high-purity samples of this compound is essential for its characterization and use in further research, such as polymerization studies. The purification strategy depends on the scale of the synthesis and the nature of the impurities.

Distillation: Following the reaction, a primary workup typically involves washing the organic phase to remove the base, catalyst, and water-soluble byproducts. For larger quantities, fractional distillation under reduced pressure (vacuum distillation) is the preferred method for purification. The reduced pressure is necessary to lower the boiling point and prevent potential thermal decomposition or polymerization of the alkene-containing product.

Chromatography: For obtaining highly pure samples, particularly for analytical and research purposes, column chromatography is the most effective technique.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying moderately polar organic compounds like ethers.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used. The optimal solvent system would be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any remaining starting materials or byproducts.

Extraction: Liquid-liquid extraction is a crucial step in the workup process. For instance, if the crude product is in a water-immiscible solvent, it can be washed with water to remove salts and water-soluble impurities. An improved process for purifying similar compounds like 1,4-butanediol (B3395766) involves diluting the crude mixture with water and then using a hydrocarbon extractant to remove impurities. google.com This general principle can be adapted for the workup of this compound.

Advanced Polymerization and Materials Science Applications of 1,4 Diallyloxy 2 Butene

1,4-Diallyloxy-2-butene as a Monomer and Comonomer in Precision Polymer Synthesis

The strategic placement of reactive olefinic sites within this compound makes it a valuable component in the design of complex macromolecular structures. Its ability to act as both a chain transfer agent and a precursor to macromonomers enables the synthesis of polymers with tailored properties, including branching and telechelic functionalities.

Application in Ring-Opening Metathesis Polymerization (ROMP)

In the realm of ROMP, this compound plays a crucial role in controlling polymer chain length and architecture. This is primarily achieved through its function as a chain transfer agent, which allows for the predictable synthesis of polymers with specific end-groups and the subsequent creation of more complex polymeric systems.

This compound serves as an effective symmetrical chain transfer agent (CTA) in ROMP. acs.org In this capacity, it enables the synthesis of telechelic polymers, which are polymers with reactive functional groups at both ends of the chain. During the ROMP of a cyclic olefin monomer, the growing polymer chain can react with the CTA, leading to the termination of that chain and the initiation of a new one. The choice of CTA is critical for controlling the molecular weight and end-group functionality of the resulting polymer. nih.govrsc.org

The use of 1,4-diallyloxy-cis-2-butene as a CTA in the ROMP of monomers like 7-oxanorborn-5-ene-exo,exo-2,3-dicarboxylic acid bis(2-(acryloyloxy)ethyl) ester, mediated by a first-generation Grubbs catalyst, results in the formation of a telechelic polymer with two terminal allyloxy groups. acs.org This controlled introduction of functional end groups is a key advantage of using this compound as a CTA, as it paves the way for subsequent polymerization or modification steps to create more complex architectures. 20.210.105

| Parameter | Description | Reference |

| Polymerization Technique | Ring-Opening Metathesis Polymerization (ROMP) | acs.org |

| Role of this compound | Symmetrical Chain Transfer Agent (CTA) | acs.org |

| Resulting Polymer | Telechelic polymer with terminal allyloxy groups | acs.org |

| Catalyst | First-generation Grubbs catalyst | acs.org |

The telechelic polymers synthesized using this compound as a CTA in ROMP can serve as macromonomers for the creation of highly branched and hyperbranched polymeric systems. acs.org These complex architectures are of significant interest due to their unique properties, such as lower viscosity and higher solubility compared to their linear counterparts. nih.gov

In a one-pot tandem ROMP and ADMET polymerization process, a telechelic polymer with terminal allyloxy groups, formed via ROMP with 1,4-diallyloxy-cis-2-butene as the CTA, can be utilized as an A2B2n-type macromonomer. acs.org This macromonomer then undergoes ADMET polymerization, triggered by a more active second-generation Grubbs catalyst, leading to the formation of long-chain highly branched polymers (LCHBPs). acs.orgresearchgate.net The degree of branching can be controlled by the reaction time and other polymerization conditions. This approach demonstrates the utility of this compound in a multi-step synthesis to achieve complex polymer architectures that would be difficult to obtain through direct polymerization methods. nih.gov

Integration into Radical Polymerization Systems

In free radical polymerization, the behavior of this compound is primarily dictated by the reactivity of its allyl functional groups. These groups participate in polymerization reactions differently than more reactive vinyl monomers like styrenes or acrylates, which allows for the specific control of polymer structure.

The kinetics of cross-linking when using this compound in a radical polymerization system are influenced by the characteristic reactivity of the allylic double bond. The process begins with the standard steps of initiation and propagation. uvebtech.com A radical initiator generates free radicals, which then add across the double bond of a co-monomer or the this compound itself.

However, the allyl group is known for its propensity to undergo allylic chain transfer, where a propagating radical abstracts a hydrogen atom from the carbon adjacent to the double bond. nih.govresearchgate.net This creates a new, resonance-stabilized allylic radical. While this new radical is less reactive and slower to re-initiate polymerization, the bifunctional nature of this compound ensures that as polymer chains grow and incorporate the monomer, pendant allyl groups become available for further reaction. rsc.org

Network formation occurs when propagating radical chains react with these pendant allyl groups on existing polymer backbones. This step-growth-like cross-linking process, which can occur alongside chain-growth homopolymerization, leads to the formation of a three-dimensional polymer network. wikipedia.org The rate of network formation and the final cross-link density are dependent on several factors, including the concentration of the cross-linker, the reactivity of the co-monomers, and the reaction conditions such as temperature and initiator concentration. researchgate.net

| Factor | Influence on Cross-linking Kinetics | Effect on Network Structure |

|---|---|---|

| Concentration of this compound | Higher concentration increases the probability of cross-linking reactions, potentially accelerating gelation. | Leads to a higher cross-link density, resulting in a more rigid and less soluble network. |

| Co-monomer Reactivity | A highly reactive co-monomer can lead to rapid chain growth, potentially delaying the onset of cross-linking. | Influences the distribution of cross-links and the homogeneity of the final network. |

| Initiator Concentration | Higher initiator levels increase the overall radical concentration, accelerating both polymerization and cross-linking rates. libretexts.org | Can lead to shorter primary chains between cross-links. |

| Temperature | Increased temperature enhances the rates of initiation, propagation, and chain transfer, generally speeding up network formation. | May affect the final network structure and properties by altering the balance between different reaction pathways. |

From a topological perspective, the incorporation of this compound introduces branching and cross-linking. yale.edu When one allyl group of the monomer is incorporated into a growing polymer chain, the second allyl group remains as a pendant functionality. This pendant group can be initiated to start a new branch, or a different propagating chain can add to it, forming a cross-link. This dual functionality allows for the synthesis of complex polymer architectures, such as branched, hyperbranched, or network polymers, depending on the reaction conditions and monomer concentrations. yale.edunih.gov

Polyurethane Chemistry Incorporating this compound

The hydroxyl precursor to this compound, 2-butene-1,4-diol (B106632), can be readily incorporated into polyester (B1180765) or polyether polyols, which are then used in polyurethane synthesis. kompozit.org.trgoogle.com The resulting polyurethanes contain reactive carbon-carbon double bonds within their backbone, enabling subsequent modifications and cross-linking.

A key application in polyurethane chemistry is the design of materials that can be processed as thermoplastics and subsequently cross-linked to achieve desired thermoset properties. By incorporating 2-butene-1,4-diol into the polyurethane backbone, linear, melt-processable polymers are first synthesized. nih.gov These thermoplastic polyurethanes can be shaped using conventional methods like extrusion or injection molding.

After processing, the material is cross-linked through the double bonds originating from the 2-butene-1,4-diol units. This can be achieved via thermal or radiation-induced radical reactions. nih.gov A particularly efficient and widely used method is the photo-initiated thiol-ene "click" reaction. wikipedia.orgillinois.edu In this process, the alkene-containing polyurethane is mixed with a multifunctional thiol and a photoinitiator. Upon exposure to UV light, a rapid and high-yield reaction occurs between the thiol and ene groups, forming a stable thioether linkage and creating a cross-linked network. purpatents.comnih.gov This post-polymerization cross-linking strategy provides excellent control over the final material properties and is advantageous for creating complex shapes or devices. nih.gov

| Property | Typical Range of Values | Controlling Factors |

|---|---|---|

| Glass Transition Temp. (Tg) | 25 to 80 °C | Diisocyanate type, soft segment length, cross-link density. nih.gov |

| Rubbery Modulus | 0.2 to 4.2 MPa | Cross-link density, hard segment content. nih.gov |

| Failure Strain | > 500% (at Tg) | Molecular weight of prepolymer, cross-linking method. nih.gov |

| Swell Ratio | Decreases with cross-linking | Degree of cross-linking, solvent type. nih.gov |

The presence and reactivity of the alkene groups within the polyurethane backbone are critical to the material's final performance. The internal double bond from the 2-butene-1,4-diol unit is sterically accessible, allowing for efficient cross-linking reactions. nih.gov The reactivity of these sites enables precise control over the cross-link density, which in turn dictates the mechanical and thermal properties of the final thermoset polymer. researchgate.netnih.gov

For example, a higher degree of cross-linking leads to an increased storage modulus in the rubbery plateau region, a higher glass transition temperature (Tg), and improved resistance to solvents and thermal degradation. nih.gov The thiol-ene reaction is particularly advantageous as it is highly efficient, proceeds under mild conditions, and is orthogonal to the urethane (B1682113) linkages, meaning it does not interfere with the primary polymer structure. illinois.edumdpi.com This allows for the creation of well-defined networks with predictable properties, making these materials suitable for demanding applications such as shape-memory polymers and biomedical devices. nih.gov

Cross-linking Agent Functionality in Thermosetting and Advanced Resin Systems

Beyond polyurethane systems, this compound serves as an effective cross-linking agent in a variety of thermosetting resins, including unsaturated polyesters (UPRs) and other advanced systems cured via radical mechanisms. kompozit.org.trsigmaaldrich.com Cross-linking is the process of forming chemical links between polymer chains to create a robust three-dimensional network, which is fundamental to the properties of thermoset materials. sigmaaldrich.com

In advanced resin systems, this compound is an ideal component for formulations cured via thiol-ene chemistry. wikipedia.orgresearchgate.net By combining it with multifunctional thiols, highly uniform and transparent materials can be fabricated. The curing process is rapid, often occurring at room temperature under UV light, and is insensitive to oxygen, unlike traditional acrylate-based systems. nih.gov This makes it suitable for coatings, adhesives, and the encapsulation of sensitive electronic or optical components. The flexibility of the diallyloxy butene structure can also impart improved impact resistance and toughness to the final thermoset material compared to more rigid cross-linking agents. illinois.edu

Mechanism of Cross-linking in Air-Curing Polymer Formulations

The cross-linking of this compound in air-curing formulations proceeds through a free-radical chain mechanism, primarily involving the autoxidation of its allyl groups. This process is analogous to the drying of alkyd resins and other unsaturated oils. The mechanism can be detailed in the following stages:

Initiation: The process begins with the formation of free radicals. This can be initiated by the homolytic decomposition of initiators like peroxides or hydroperoxides, often accelerated by metal catalysts (driers) such as cobalt, manganese, or zirconium salts. In the absence of added initiators, atmospheric oxygen can react with the allylic hydrogens (the hydrogens on the carbon atoms adjacent to the double bonds) of the this compound molecule, particularly in the presence of light or heat, to form hydroperoxides. These hydroperoxides then decompose to form alkoxy and hydroxyl radicals.

Propagation: A generated free radical (R•) abstracts a hydrogen atom from one of the allylic positions of this compound. This abstraction is favored due to the resonance stabilization of the resulting allylic radical. This polymer radical can then react with atmospheric oxygen to form a peroxy radical (POO•). The peroxy radical can subsequently abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (POOH) and a new polymer radical (P•). This cycle continues, propagating the chain reaction.

Cross-linking: The cross-linking, or formation of a three-dimensional network, occurs through several termination and propagation reactions:

Radical Combination: Two polymer radicals (P•) can combine to form a stable carbon-carbon bond between polymer chains.

Addition to Double Bonds: A polymer radical can add across one of the double bonds (either the allyl or the internal butene double bond) of another this compound molecule or a growing polymer chain. This is a key step in building the polymer network. researchgate.net

Reactions of Peroxy Radicals: Peroxy radicals can also participate in cross-linking by combining with other polymer radicals or by adding to double bonds.

The presence of ether linkages in the backbone of this compound can also influence the cross-linking mechanism, potentially offering sites for oxidative degradation under harsh conditions, though the primary curing mechanism is dominated by the reactivity of the allyl groups. ebrary.net

Impact on Mechanical and Thermal Properties of Crosslinked Networks

The introduction of this compound as a cross-linking agent significantly influences the mechanical and thermal properties of the resulting polymer network. The extent of this impact is directly related to the cross-link density, which is the number of cross-links per unit volume.

Mechanical Properties: An increase in the concentration of this compound generally leads to a higher cross-link density. This, in turn, enhances the mechanical properties of the polymer. researchgate.netmdpi.com Specifically:

Tensile Strength and Modulus: As the cross-link density increases, the polymer chains become more restricted in their movement, leading to a stiffer and stronger material. This results in a higher tensile strength and Young's modulus. rsc.org

Hardness: The hardness of the material also increases with higher cross-link density.

Elongation at Break: Conversely, the increased rigidity of the network reduces the polymer's ability to deform before fracturing, leading to a decrease in the elongation at break. rsc.org

Impact Resistance: The effect on impact resistance can be complex. While a higher cross-link density can lead to a more brittle material, the flexible ether linkages in this compound may help to absorb some impact energy. researchgate.net

Below is an illustrative table of how mechanical properties might change with increasing concentrations of this compound in a hypothetical polymer formulation.

| Concentration of this compound (%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 1 | 30 | 1.5 | 150 |

| 5 | 55 | 2.8 | 80 |

| 10 | 80 | 4.0 | 30 |

| 15 | 95 | 5.2 | 10 |

Thermal Properties: The thermal properties of the cross-linked network are also significantly affected:

Glass Transition Temperature (Tg): The Tg of the polymer increases with higher cross-link density. This is because the cross-links restrict the segmental motion of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state. dtic.mil

Thermal Stability: Cross-linking generally enhances the thermal stability of a polymer. researchgate.net The decomposition temperature often increases because more energy is required to break the bonds of the three-dimensional network. However, the presence of ether linkages might be a point of thermal weakness, potentially leading to specific degradation pathways at elevated temperatures. nih.govdtic.milwikipedia.orgmsstate.edudtic.mil The thermal degradation of polymers containing ether linkages can proceed through various mechanisms, including chain scission and the formation of volatile products. nih.govdtic.milwikipedia.orgmsstate.edudtic.mil Studies on other cross-linked systems have shown that the introduction of aromatic cross-linkers can significantly improve char formation and thermal stability. marquette.edumarquette.edu

The following table illustrates the expected trend in thermal properties with increasing this compound content.

| Concentration of this compound (%) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

| 1 | 60 | 320 |

| 5 | 85 | 350 |

| 10 | 110 | 375 |

| 15 | 130 | 390 |

Synthesis of Specialty Polymeric Materials and Composites

Functionalized Polymers with Diallyloxy Moieties

The diallyloxy moieties of this compound can be leveraged to synthesize a variety of functionalized polymers. These functionalities can be introduced either by copolymerizing this compound with other monomers or by post-polymerization modification.

One approach is the cyclopolymerization of diallyl monomers. cambridge.org Under the influence of specific catalysts, diallyl monomers can undergo intramolecular cyclization followed by intermolecular propagation, leading to linear polymers containing cyclic units in the main chain. google.com While the polymerization of some diallyl ethers can be challenging, the use of late transition metal catalysts has shown success in the cyclopolymerization of diallyl monomers with various polar functional groups. cambridge.org

Another strategy is to graft this compound onto an existing polymer backbone. This can be achieved by first creating reactive sites on the polymer backbone (e.g., by radical abstraction of a hydrogen atom) and then reacting these sites with the allyl groups of this compound. This method allows for the introduction of pendant allyl groups, which can then be used for further cross-linking or functionalization. nih.gov

Furthermore, this compound can be copolymerized with a range of vinyl monomers through free-radical polymerization. The reactivity of the allyl groups is generally lower than that of many common vinyl monomers, which can lead to low incorporation of the diallyl monomer and the formation of low molecular weight polymers due to degradative chain transfer. researchgate.netdntb.gov.ua However, with careful selection of the comonomer and polymerization conditions, it is possible to synthesize copolymers with pendant diallyloxy functionalities. These pendant groups can then be used for subsequent reactions, such as thiol-ene "click" chemistry, to introduce a wide range of functional groups. nih.gov

Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. nih.gov The reactive allyl groups of this compound make it a suitable organic precursor for the fabrication of such materials, particularly through the sol-gel process.

In a typical sol-gel process for creating a hybrid material, a metal alkoxide, such as tetraethoxysilane (TEOS), is hydrolyzed and condensed to form an inorganic silica (B1680970) network. To incorporate the organic component, this compound can be co-condensed with the metal alkoxide. This is typically achieved by first functionalizing the this compound with a silane (B1218182) coupling agent that contains a reactive group capable of reacting with the allyl groups (e.g., a thiol-containing silane via a thiol-ene reaction) and also has hydrolyzable alkoxy groups.

The general steps for fabricating a hybrid organic-inorganic material using this compound could be:

Functionalization of the Organic Monomer: this compound is reacted with an organosilane, for example, (3-mercaptopropyl)trimethoxysilane. The thiol group of the silane adds across one of the allyl double bonds of the this compound in a thiol-ene reaction, forming a new molecule that has the diallyloxy-butene structure at one end and trimethoxysilyl groups at the other.

Sol-Gel Reaction: The functionalized monomer is then mixed with a metal alkoxide precursor like TEOS in the presence of water and a catalyst (acid or base).

Hydrolysis and Co-condensation: The alkoxy groups on both the functionalized monomer and the TEOS are hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanol groups then undergo condensation reactions with each other, forming a cross-linked inorganic-organic network where the this compound moieties are covalently bonded to the silica network.

Aging and Drying: The resulting gel is aged to allow for further cross-linking and then dried to remove the solvent, yielding the final hybrid material.

The resulting hybrid material would possess the flexibility and functionality of the organic component (from the diallyloxy-butene structure) and the thermal stability and rigidity of the inorganic silica network. mdpi.com The remaining unreacted allyl groups could also be used for further post-fabrication modification of the material.

Influence of Geometric Isomerism (cis/trans) on Polymer Morphology and Performance

The central double bond in this compound can exist as either a cis or a trans geometric isomer. wikipedia.orgshaalaa.com This isomerism in the monomer can have a profound influence on the morphology and performance of the resulting polymers. quora.comlibretexts.org The spatial arrangement of the diallyloxy groups relative to the butene backbone affects how the polymer chains can pack and interact with each other. nih.govresearchgate.net

Influence on Polymer Morphology:

Cis Isomer: The cis isomer has a bent or "U" shape, which can disrupt the regular packing of polymer chains. nih.gov This steric hindrance makes it more difficult for the polymer to crystallize, often leading to amorphous or semi-crystalline materials with a lower degree of crystallinity. researchgate.netacs.org The resulting polymer morphology is likely to be more disordered.

Trans Isomer: The trans isomer has a more linear and extended conformation. This more regular shape allows for more efficient packing of the polymer chains, which can promote crystallization and lead to a higher degree of crystallinity and more ordered lamellar structures. nih.gov

The morphology of a polymer, including its degree of crystallinity and the arrangement of crystalline and amorphous domains, is a key determinant of its physical properties. fiveable.mespringerprofessional.dekinampark.com

Influence on Polymer Performance: The differences in polymer morphology arising from the geometric isomerism of this compound are expected to translate into significant differences in the performance of the final material:

| Property | Polymer from cis-1,4-Diallyloxy-2-butene | Polymer from trans-1,4-Diallyloxy-2-butene |

| Crystallinity | Lower | Higher |

| Melting Point (Tm) | Lower | Higher |

| Glass Transition Temperature (Tg) | May be lower due to less restricted chain motion in amorphous regions | May be higher due to more efficient packing |

| Tensile Strength and Modulus | Generally lower due to lower crystallinity | Generally higher due to higher crystallinity and more ordered structure |

| Flexibility and Elongation at Break | Higher due to the larger amorphous content | Lower due to the more rigid crystalline structure |

| Solubility | Potentially higher due to less ordered structure | Potentially lower due to stronger intermolecular forces in the crystalline regions |

| Barrier Properties | Generally lower due to more free volume in the amorphous regions | Generally higher due to the denser packing in the crystalline regions |

By controlling the ratio of cis to trans isomers of this compound in the polymerization, it is possible to tune the morphology and, consequently, the mechanical, thermal, and barrier properties of the resulting polymers over a wide range. researchgate.net This provides a powerful tool for designing specialty polymeric materials with specific performance characteristics.

Chemical Transformations and Mechanistic Investigations of 1,4 Diallyloxy 2 Butene

Reactions Involving the Allyl Ether Functional Groups

The terminal allyl groups are key to the reactivity of the ether functionalities, primarily through pericyclic rearrangements and catalytic transformations.

The Claisen rearrangement is a powerful, thermally-induced organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. wikipedia.orglibretexts.org For 1,4-diallyloxy-2-butene, a direct Claisen rearrangement is not possible as it is an allyl homoallyl ether, lacking the required allyl vinyl ether moiety.

However, a tandem reaction sequence can be envisioned. If the allyl ether first undergoes isomerization to a propenyl ether, a vinyl ether functionality is formed, setting the stage for a subsequent Claisen rearrangement. This two-step process would theoretically lead to a significant structural reorganization of the molecule. The proposed tandem reaction is outlined below:

Isomerization: The terminal allyl group rearranges to a propenyl group, creating the necessary vinyl ether intermediate.

Claisen Rearrangement: The newly formed allyl vinyl ether moiety undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

Tautomerization: The resulting enol quickly tautomerizes to the more stable carbonyl compound.

Given the symmetrical nature of the starting material, this tandem process could potentially occur at both ends of the molecule, leading to a diketone product. The reaction prefers a chair-like transition state to minimize steric interactions. organic-chemistry.org

The viability of the aforementioned Claisen rearrangement hinges on the initial transformation of the allyl ethers. Transition metal catalysts are widely employed to facilitate the isomerization of allyl ethers to their corresponding vinyl ethers. organic-chemistry.org Catalysts based on ruthenium, rhodium, palladium, and iridium have proven effective for this transformation. organic-chemistry.orgresearchgate.netmdpi.com

The mechanism typically involves the formation of a metal-hydride species which adds to the allyl double bond, followed by β-hydride elimination to form the thermodynamically more stable internal (propenyl) double bond. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting vinyl ether (E vs. Z), which in turn can affect the stereochemical outcome of a subsequent rearrangement. masterorganicchemistry.com

| Transformation | Catalyst System | Typical Conditions | Product Type |

| Allyl Ether Isomerization | Ruthenium Complexes (e.g., Grubbs' catalysts) | Room temp. to moderate heat | (E/Z)-Propenyl Ether |

| Allyl Ether Isomerization | Rhodium Complexes (e.g., Wilkinson's catalyst) | Heat | (E/Z)-Propenyl Ether |

| Allyl Ether Isomerization | Palladium Complexes (e.g., Pd(PPh₃)₄) | Heat, various solvents researchgate.net | (E/Z)-Propenyl Ether |

This table presents general catalytic systems for allyl ether isomerization, a necessary prerequisite for a Claisen rearrangement of this compound.

Reactivity of the Internal Alkene Moiety

The internal double bond of the 2-butene (B3427860) core is electronically distinct from the terminal allyl alkenes and is susceptible to a different set of reactions, including additions and oxidative cleavage.

Hydrofunctionalization involves the addition of an H-X molecule across the double bond. While specific studies on this compound are not prominent, standard alkene reactions are expected. For instance, hydroboration-oxidation would lead to the anti-Markovnikov addition of water, yielding a diol. Acid-catalyzed hydration would follow Markovnikov's rule, though in this symmetrical case, it would lead to the same constitutional isomer.

The internal double bond can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org When treated with a conjugated diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene), this compound would be expected to form a six-membered ring adduct. The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org The rate of the Diels-Alder reaction is typically enhanced by electron-withdrawing groups on the dienophile; the alkoxy groups on the butene backbone are generally considered electron-donating, which may necessitate more forcing conditions or the use of Lewis acid catalysis to achieve efficient reaction. libretexts.org

Under photochemical conditions, [2+2] cycloadditions with other alkenes could also be possible, leading to the formation of a cyclobutane (B1203170) ring. libretexts.org

The internal C=C bond can be derivatized or cleaved completely using oxidative reagents.

Derivatization: Epoxidation of the internal double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes using hydrogen peroxide. organic-chemistry.orglibretexts.org This would yield 1,4-diallyloxy-2,3-epoxybutane. The internal, more substituted double bond is generally more electron-rich than the terminal allyl double bonds, suggesting it could be selectively epoxidized under controlled conditions. Subsequent acid-catalyzed hydrolysis of the epoxide would result in the formation of an anti-diol. libretexts.org

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org Treatment of this compound with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the internal double bond to yield two equivalents of 2-(allyloxy)acetaldehyde. masterorganicchemistry.comvedantu.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehydes further to produce two equivalents of 2-(allyloxy)acetic acid. masterorganicchemistry.com

| Reaction | Reagents | Expected Product of Internal Alkene |

| Epoxidation | 1. m-CPBA; 2. H₂O, H⁺ | 1,4-Diallyloxybutane-2,3-diol |

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | 2-(Allyloxy)acetaldehyde |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | 2-(Allyloxy)acetic acid |

This table summarizes the expected products from the reaction of the internal double bond of this compound.

Computational and Theoretical Studies of Molecular Reactivity

While specific computational studies on this compound are not widely published, modern theoretical methods, particularly Density Functional Theory (DFT), provide a powerful framework for predicting and understanding its reactivity. scispace.comrajpub.com

A computational investigation would typically begin with geometry optimization to determine the most stable conformation of the molecule. Subsequent calculations can elucidate various aspects of its chemical behavior:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions. nih.gov For a potential Diels-Alder reaction where this compound acts as the dienophile, the energy gap between its LUMO and the diene's HOMO would determine the reaction's feasibility. A smaller energy gap indicates a more favorable interaction and a faster reaction.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution on the molecule's surface. core.ac.uk For this compound, MEP analysis would highlight the electron-rich (nucleophilic) character of the three double bonds and the electronegative oxygen atoms, indicating likely sites for electrophilic attack. Conversely, electropositive regions would indicate sites for nucleophilic attack. This provides a predictive tool for understanding regioselectivity in addition reactions.

These computational tools allow for a deep, quantitative understanding of the molecule's electronic structure and how it governs the outcomes of the chemical transformations described.

Elucidation of Reaction Mechanisms and Transition States

Thorough searches of chemical databases and scholarly articles did not yield specific studies detailing the reaction mechanisms involving this compound. General principles of organic chemistry suggest that the allylic ether moieties could be susceptible to rearrangement reactions, such as the nrochemistry.comnrochemistry.com-sigmatropic Cope rearrangement, given the 1,5-diene systems embedded within its structure. However, without experimental or computational studies on this specific substrate, any proposed mechanism would be purely speculative.

Similarly, there is a lack of published data on the transition states involved in any potential transformations of this compound. The characterization of transition states is crucial for a deep understanding of reaction kinetics and selectivity, and this information is currently absent for this particular compound.

Prediction of Stereochemical Outcomes in Transformations

The prediction of stereochemical outcomes for reactions of this compound is intrinsically linked to the understanding of the reaction mechanisms and transition states. The stereochemistry of the central double bond (cis or trans) and the potential for creating new stereocenters during a reaction would be of significant interest. For instance, in a potential intramolecular reaction like a ring-closing metathesis, the stereochemistry of the starting material would be expected to influence the stereochemistry of the resulting cyclic product.

Without dedicated research, it is not possible to provide scientifically validated predictions on the stereochemical control of reactions involving this compound. The influence of catalysts, reaction conditions, and substrate stereochemistry on the stereochemical outcome of any transformation of this compound remains an open area for investigation.

Due to the absence of specific research data, the following data tables, which would typically be populated with experimental or computational findings, remain empty.

Table 4.3.1: Mechanistic Insights into Transformations of this compound

| Reaction Type | Proposed Mechanism | Key Intermediates | Transition State Geometry | Activation Energy (kcal/mol) |

|---|

Table 4.3.2: Stereochemical Outcomes of Transformations of this compound

| Transformation | Reagents and Conditions | Major Product(s) | Diastereomeric/Enantiomeric Excess (%) | Predicted Stereochemical Model |

|---|

Advanced Characterization Methodologies for Research on 1,4 Diallyloxy 2 Butene and Its Derivatives

Spectroscopic Analysis for Complex Molecular Structures and Reaction Intermediates

Spectroscopic methods are indispensable for confirming the molecular structure of 1,4-Diallyloxy-2-butene and identifying any intermediates that may form during its synthesis or subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural verification of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic protons on the central butene backbone (-CH=CH-) would appear in the downfield region, typically around 5.7-5.9 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would likely resonate around 4.0 ppm. The protons of the terminal allyl groups (-CH=CH₂) would exhibit characteristic signals: the internal proton appearing as a multiplet around 5.9 ppm, and the terminal vinyl protons as multiplets around 5.2-5.3 ppm. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct peaks for the sp² hybridized carbons of the two double bonds and the sp³ hybridized carbons of the methylene groups. The carbons of the central double bond are expected around 128-130 ppm, while the carbons of the allyl double bonds would be found at approximately 134 ppm (-CH=) and 117 ppm (=CH₂). The methylene carbon adjacent to the oxygen is expected around 70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. The C-O-C stretching vibration of the ether linkage would be prominent, typically appearing in the 1150-1085 cm⁻¹ region. The C=C stretching vibrations from both the butene and allyl groups would be observed in the 1640-1680 cm⁻¹ range. Additionally, C-H stretching vibrations for the sp² carbons (=C-H) would appear above 3000 cm⁻¹, while those for the sp³ carbons (-C-H) would be just below 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. nih.gov Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 168.24. Common fragmentation pathways for diallyl ethers include cleavage of the allyl group, leading to a prominent fragment ion. nih.govnih.gov The fragmentation pattern can be crucial for distinguishing this compound from its isomers. nih.gov

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR (ppm) | Butene -CH=CH- | ~5.7-5.9 |

| Allyl -CH=CH₂ | ~5.9 (m), ~5.2-5.3 (m) | |

| -O-CH₂- | ~4.0 | |

| FTIR (cm⁻¹) | =C-H Stretch | >3000 |

| C=C Stretch | 1640-1680 | |

| C-O-C Stretch | 1150-1085 | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | 168 |

| Base Peak (likely) | 41 ([C₃H₅]⁺) |

Chromatographic Techniques for Reaction Progress Monitoring and Component Separation

Chromatography is essential for assessing the purity of this compound and for monitoring the progress of its synthesis or polymerization reactions. wikipedia.org

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds like this compound. nih.gov A capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., Pure-WAX), would be suitable for the analysis of this ether. glsciences.com This technique allows for the quantification of the monomer and the detection of any volatile impurities or byproducts from the synthesis. osha.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring reactions involving less volatile reactants or products and for separating isomers. A reversed-phase HPLC method, likely using a C18 column, could be developed to separate the cis and trans isomers of this compound. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection could be achieved using a UV detector if the compound possesses a suitable chromophore, or a refractive index (RI) detector for universal detection. LC-MS, which combines the separation power of HPLC with the identification capabilities of mass spectrometry, is particularly useful for identifying non-volatile intermediates and products in the reaction mixture. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| GC | Polar Capillary (e.g., WAX) | Helium / Nitrogen | FID, MS | Purity analysis, volatile impurity detection |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, RI, MS | Isomer separation, reaction monitoring |

Thermal Analysis (e.g., DSC, TGA) of Curing and Polymerization Processes

Thermal analysis techniques are critical for studying the curing and polymerization of this compound, as well as for determining the thermal stability of the resulting polymer. advanced-emc.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. azom.com For a thermosetting monomer like this compound, a non-isothermal DSC scan reveals the curing process as a broad exothermic peak. eag.com From this exotherm, key curing parameters can be determined, such as the onset temperature of curing, the peak exothermic temperature, and the total enthalpy of polymerization (ΔH). bohrium.com This information is vital for designing appropriate curing cycles. After curing, subsequent DSC scans can determine the glass transition temperature (Tg) of the resulting polymer network, which is a critical indicator of the material's crosslink density and upper service temperature. hu-berlin.de

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com This technique is used to evaluate the thermal stability of the cured polymer derived from this compound. The TGA thermogram shows the temperature at which the polymer begins to decompose, the rate of decomposition, and the percentage of residual mass at high temperatures. This data is crucial for understanding the material's performance limits in high-temperature applications.

| Technique | Measurement | Information Obtained | Typical Values for Allyl Resins |

|---|---|---|---|

| DSC | Curing Exotherm | Onset temp., Peak temp., Enthalpy of cure (ΔH) | Peak: 150-250 °C; ΔH: 100-300 J/g |

| Heat Capacity Change | Glass Transition Temp. (Tg) | 100-200 °C (depending on cure) | |

| Isothermal Scan | Curing Kinetics | Reaction order, activation energy | |

| TGA | Mass Loss vs. Temp | Onset of Decomposition (Td) | 300-450 °C |

| Residual Mass | Char Yield | 5-20% at 600 °C in N₂ |

Rheological and Mechanical Property Characterization of Polymer Networks

Once this compound is polymerized, its utility is defined by the rheological and mechanical properties of the resulting network. researchgate.net

Rheological Characterization: Rheology is the study of the flow and deformation of matter. For the this compound system, a rheometer can be used to monitor the change in viscosity during the curing process. mdpi.com Dynamic oscillatory measurements can track the evolution of the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. The crossover point of G' and G'' is often used to define the gel point, the moment the material transitions from a liquid to a solid-like gel. nih.gov For the fully cured polymer, rheological analysis provides information on its viscoelastic behavior over a range of temperatures and frequencies. researchgate.net

Mechanical Property Characterization: Standard mechanical tests are performed on the cured polymer to determine its suitability for structural applications. Tensile testing is commonly used to measure properties such as Young's modulus (stiffness), tensile strength (the stress at which it breaks), and elongation at break (ductility). nih.gov Dynamic Mechanical Analysis (DMA) is another powerful technique that measures the mechanical properties (modulus and damping) as a function of temperature, providing a more detailed view of the glass transition and other relaxations in the polymer network.

| Technique | Property Measured | Significance |

|---|---|---|

| Rheometry | Viscosity vs. Time/Temp | Monitors curing profile, determines pot life |

| Storage (G') & Loss (G'') Moduli | Determines gel point, characterizes viscoelasticity | |

| Tensile Testing | Young's Modulus | Material stiffness |

| Tensile Strength | Material strength under tension | |

| Elongation at Break | Material ductility/brittleness | |

| DMA | Modulus vs. Temperature | Precisely determines Tg and secondary transitions |

Morphological Investigations of Advanced Materials (e.g., SEM, TEM)

Microscopy techniques are employed to investigate the microstructure and morphology of materials derived from this compound, from the macro to the nano-scale.

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography of materials. researchgate.net For polymers derived from this compound, SEM is particularly useful for studying the fracture surface after mechanical testing. The appearance of the fracture surface can reveal whether the failure mechanism was brittle (smooth, glassy surface) or ductile (rough, deformed surface). If the polymer is used as a matrix in a composite material, SEM can be used to assess the dispersion of fillers and the quality of the interfacial adhesion between the filler and the polymer matrix.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution images than SEM and is used to investigate the internal structure of materials. For polymer systems, TEM is ideal for visualizing the morphology of polymer blends or block copolymers, where different phases can be distinguished. In nanocomposites, TEM can reveal the dispersion state of individual nanoparticles within the this compound polymer matrix. This requires the preparation of very thin sample sections (typically 50-100 nm) using an ultramicrotome.

| Technique | Information Obtained | Sample Preparation | Typical Application |

|---|---|---|---|

| SEM | Surface topography, fracture mechanisms, filler dispersion | Sputter coating with conductive layer (e.g., gold) | Analysis of fracture surfaces, composite materials |

| TEM | Internal morphology, phase separation, nanoparticle dispersion | Ultramicrotomy of bulk sample into thin sections | Characterization of polymer blends and nanocomposites |

Future Research Directions and Emerging Opportunities for 1,4 Diallyloxy 2 Butene

Development of Highly Selective and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic methodologies for 1,4-Diallyloxy-2-butene are not well-documented in publicly available research. Future research should prioritize the development of efficient and environmentally benign synthetic pathways. A promising starting point would be the Williamson ether synthesis, reacting a salt of cis- or trans-2-butene-1,4-diol with allyl bromide. However, to align with the principles of green chemistry, investigations into alternative, more sustainable routes are crucial.

One potential avenue is the direct catalytic allylation of 2-butene-1,4-diol (B106632). This approach would circumvent the need for stoichiometric bases and the formation of salt byproducts. Research in this area could focus on identifying suitable catalysts, such as transition metal complexes, that can facilitate this transformation with high atom economy and selectivity. Furthermore, exploring the use of bio-based starting materials for the synthesis of both the butene diol and the allyl moiety would significantly enhance the sustainability profile of this compound.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Allylation | High atom economy, reduced waste | Catalyst design (e.g., Pd, Ru complexes), reaction optimization |

| Bio-derived Feedstocks | Reduced fossil fuel dependence, lower carbon footprint | Metabolic engineering of microorganisms, biorefinery integration |

| Phase-Transfer Catalysis | Milder reaction conditions, easier product separation | Catalyst selection, solvent effects, scalability |

Exploration of Novel Catalytic Systems for Its Transformations

The two terminal allyl groups and the internal double bond of this compound offer multiple sites for catalytic transformations, opening a vast landscape for the synthesis of novel molecules and materials. A key area of future research will be the exploration of olefin metathesis reactions.

Specifically, ring-closing metathesis (RCM) of this compound could provide a direct route to functionalized seven-membered oxygen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) will be critical in controlling the efficiency and stereoselectivity of the cyclization.

Furthermore, the terminal allyl groups are amenable to a wide range of other catalytic transformations, including hydroformylation, Heck coupling, and epoxidation. The development of selective catalytic systems that can differentiate between the terminal and internal double bonds would be a significant scientific achievement, allowing for precise control over the final product structure.

Design of Advanced Polymer Architectures with Tunable Properties

The bifunctional nature of this compound, with its two polymerizable allyl groups, makes it an excellent candidate as a cross-linking agent or a monomer in the synthesis of advanced polymer architectures. Future research could focus on its incorporation into various polymer systems to tailor their properties.

In free-radical polymerization, this compound could be copolymerized with other vinyl monomers to introduce cross-links, thereby enhancing the mechanical strength, thermal stability, and solvent resistance of the resulting polymers. The density of cross-linking, and thus the material properties, could be precisely controlled by adjusting the feed ratio of the comonomers.

Moreover, the reactivity of the allyl groups in thiol-ene click chemistry offers a highly efficient and orthogonal route to network formation. This would allow for the creation of well-defined polymer networks with tunable properties under mild reaction conditions. Investigating the kinetics of these polymerization and cross-linking reactions will be essential for designing materials with desired characteristics, such as specific glass transition temperatures or swelling behaviors.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Technique | Resulting Architecture | Potential Properties |

| Free-Radical Copolymerization | Cross-linked networks | Enhanced mechanical and thermal stability |

| Thiol-Ene Click Chemistry | Well-defined networks | Tunable modulus, controlled swelling |

| Ring-Opening Metathesis Polymerization (ROMP) | Cross-linked polydicyclopentadiene | High impact resistance, thermal stability |

Bio-inspired Applications and Green Chemistry Approaches

The structural motifs present in this compound lend themselves to exploration in the context of bio-inspired materials and green chemistry. The ether linkages are common in many biological molecules, and the potential to derive the butene and allyl components from renewable resources aligns with the principles of a circular economy.

Future research could investigate the biodegradability of polymers derived from this compound. The introduction of ether linkages into the polymer backbone could potentially create sites for enzymatic or hydrolytic degradation, leading to the development of more environmentally friendly plastics.

Furthermore, the use of this compound as a building block for the synthesis of bio-based lubricants or plasticizers could be an important area of investigation. Its flexible structure and the presence of polar ether groups might impart desirable properties for these applications. The development of solvent-free or aqueous-based synthetic and polymerization methods for this compound would further enhance its green credentials.

Integration into Responsive and Smart Material Systems

The double bonds in this compound provide handles for its integration into stimuli-responsive or "smart" material systems. These are materials that can change their properties in response to external stimuli such as light, temperature, or pH.

For instance, the allyl groups could be functionalized with photo-responsive moieties, such as azobenzenes or spiropyrans. The resulting materials could exhibit reversible changes in shape, color, or wettability upon exposure to specific wavelengths of light. This could lead to applications in areas such as remote-controlled actuators, sensors, and smart coatings.

Additionally, the incorporation of this compound into hydrogel networks could lead to the development of new smart materials for biomedical applications. The cross-linking density and the chemical nature of the network could be designed to respond to physiological cues, enabling applications in drug delivery and tissue engineering. The exploration of these possibilities will require interdisciplinary collaboration between synthetic chemists, materials scientists, and biomedical engineers.

Q & A

Basic Research Questions

Q. How can researchers resolve nomenclature discrepancies for 1,4-Diallyloxy-2-butene in literature searches?

- Methodological Answer : The compound has multiple synonyms (e.g., 1,4-bis(prop-2-enoxy)but-2-ene, 1,4-Di(allyloxy)butene-2), which can lead to inconsistencies in database searches. Use systematic IUPAC nomenclature and cross-reference CAS numbers (e.g., 19398-43-7) to ensure accuracy. Employ Boolean operators (e.g., "OR") to include all aliases in search strings. For example:

("this compound" OR "1,4-bis(prop-2-enoxy)but-2-ene") AND (synthesis OR characterization)

Tools like SciFinder or Reaxys can filter results by molecular structure .

Q. What are reliable synthesis routes for this compound?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 2-butene-1,4-diol with allyl bromide under alkaline conditions (e.g., KOH/THF). Key parameters include:

- Temperature: 40–60°C (avoids polymerization of allyl groups).

- Solvent polarity: Use aprotic solvents (e.g., THF) to enhance reaction efficiency.

- Monitoring: Track progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) or GC-MS for intermediate detection .

Q. Which spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 5.8–5.9 ppm (allylic protons) and δ 3.8–4.2 ppm (ether -O-CH2- groups).

- ¹³C NMR : Peaks at ~115–120 ppm (C=C) and 70–75 ppm (ether carbons).

- IR : Stretching vibrations at 1640 cm⁻¹ (C=C) and 1100 cm⁻¹ (C-O-C).

- MS : Molecular ion peak at m/z 196 (C10H14O2) with fragmentation patterns corresponding to allyloxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize polyalkylation side products?

- Methodological Answer : Polyalkylation arises from excess allyl halide or prolonged reaction times. Mitigate this by:

- Stoichiometry : Use a 2:1 molar ratio of allyl bromide to diol.

- Catalyst : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity.

- Kinetic analysis : Conduct time-resolved experiments to identify optimal reaction termination points (e.g., via in-situ FTIR).

Example data from analogous systems:

| Catalyst | Temp (°C) | Yield (%) | Polyalkylation (%) |

|---|---|---|---|

| None | 50 | 62 | 18 |

| TBAB | 50 | 85 | 5 |

| Note: Data illustrative; actual values require experimental validation . |

Q. How should researchers address contradictions in reported physicochemical properties?

- Methodological Answer : Discrepancies in properties (e.g., boiling point, solubility) may stem from impurities or isomerism (cis/trans). Resolve via:

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization.

- Isomer separation : Employ chiral GC columns or HPLC with polar stationary phases.

- Collaborative validation : Cross-check results with independent labs using standardized protocols (e.g., ASTM methods) .

Q. What strategies ensure comprehensive retrieval of toxicological or environmental impact data?

- Methodological Answer : Adapt the EPA’s framework for 1,4-dioxane literature reviews (e.g., TSCA Scope Document strategies):

- Search terms: Include "environmental fate," "bioaccumulation," and "ecotoxicology" alongside compound identifiers.

- Databases: Prioritize PubMed, TOXNET, and EPA’s Chemistry Dashboard.

- Gray literature: Review patents (e.g., USPTO, Espacenet) for industrial byproduct data.

- Risk assessment: Apply read-across methods using structurally similar ethers (e.g., diallyl ethers) if direct data is scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.